molecular formula C8H8BrClO B1382633 (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol CAS No. 1568232-45-0

(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol

Cat. No. B1382633
CAS RN: 1568232-45-0
M. Wt: 235.5 g/mol
InChI Key: RGOUFUGNDAWVER-RXMQYKEDSA-N
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Description

(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, also known as 1RBCPE, is a versatile organic compound that has a wide range of applications in the field of chemistry. It is a chiral compound, meaning it has two forms that are mirror images of each other and can exist in either a right-handed or left-handed form. It is used in a variety of ways, such as in the synthesis of pharmaceuticals, in the production of polymers, and as a reagent in organic reactions.

Scientific Research Applications

Synthesis and Characterization

(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol serves as an intermediate in the synthesis of enantiomerically pure compounds. For example, Zhang et al. (2014) developed a facile synthesis procedure for enantiomerically pure diarylethanes, starting from related bromo-chlorophenyl compounds. This method is notable for its scalability, cost-effectiveness, and ability to produce enantiomers with high purity and well-defined configurations, as confirmed by X-ray diffraction analyses of key intermediates (Zhang et al., 2014).

Catalysis and Chemical Reactions

Compounds similar to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol are used in catalysis and chemical reactions. For instance, Smith et al. (2013) explored the use of 3-chloro-1-lithiopropene, which can be derived from related bromo-chloropropenes, in reactions with alkylboronates to yield 3-alkylprop-1-en-3-ols. This process is significant for its ability to introduce various alkyl groups, leveraging organoborane chemistry, and for yielding allylic alcohols with high efficiency (Smith et al., 2013).

Molecular Recognition and Supramolecular Chemistry

The structural features of compounds like (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol facilitate molecular recognition processes, crucial in supramolecular chemistry. Varughese and Pedireddi (2006) reported on the syntheses and structural analysis of molecular adducts formed between 3,5-dihydroxybenzoic acid derivatives and N-donor compounds. Their findings highlight the role of halogenated phenyl groups in establishing recognition through hydrogen bonding, contributing to the formation of elegant supramolecular architectures (Varughese & Pedireddi, 2006).

Electronic and Non-Linear Optical Properties

The electronic structure and non-linear optical (NLO) properties of bromo-chlorophenyl compounds have been a subject of interest. Nazeer et al. (2020) synthesized derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate and explored their reactivity and electronic properties. Their research, which includes frontier molecular orbital analysis and NLO studies, sheds light on the potential applications of such compounds in materials science, especially in the development of new optical materials (Nazeer et al., 2020).

properties

IUPAC Name

(1R)-1-(3-bromo-4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOUFUGNDAWVER-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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